REACTION_SMILES
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[CH3:6][c:7]1[cH:8][cH:9][cH:10][cH:11][c:12]1[C:13]([OH:14])=[O:15].[OH2:25].[OH:16][CH2:17][NH:18][C:19]([C:20]([CH3:21])([CH3:22])[CH3:23])=[O:24].[S:1](=[O:2])(=[O:3])([OH:4])[OH:5]>>[CH3:6][c:7]1[cH:8][cH:9][c:10]([CH2:17][NH:18][C:19]([C:20]([CH3:21])([CH3:22])[CH3:23])=[O:24])[cH:11][c:12]1[C:13]([OH:14])=[O:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1C(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)C(=O)NCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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Cc1ccc(CNC(=O)C(C)(C)C)cc1C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |